

Spectroscopic Data of Cinnamyl Bromide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cinnamyl bromide*

Cat. No.: *B146386*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **cinnamyl bromide**, a vital reagent in organic synthesis. The document details its characterization through Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided to aid in the replication of these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For **cinnamyl bromide**, both ^1H and ^{13}C NMR are essential for structural confirmation.

^1H NMR Spectroscopic Data

Proton NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. The ^1H NMR spectrum of **cinnamyl bromide** is characterized by signals in both the aromatic and olefinic regions.

Table 1: ^1H NMR Spectroscopic Data for **Cinnamyl Bromide**

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |
|--------------------------------------|--------------|-------------------------------|---|
| 7.42 – 7.29 | m | - | Aromatic protons (5H) |
| 6.64 | d | 15.2 | Olefinic proton (1H, =CH-Ar) |
| 6.52 – 6.44 | m | - | Olefinic proton (1H, =CH-CH ₂ Br) |
| 4.15 | d | 7.6 | Methylene protons (2H, -CH ₂ Br) |

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C NMR Spectroscopic Data

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum for **cinnamyl bromide** shows distinct signals for the aromatic, olefinic, and aliphatic carbons.

Table 2: ¹³C NMR Spectroscopic Data for **Cinnamyl Bromide**

| Chemical Shift (δ) (ppm) | Assignment |
|-----------------------------------|--|
| 135.9 | Quaternary aromatic carbon (C-Ar) |
| 133.1 | Olefinic carbon (=CH-Ar) |
| 128.6 | Aromatic carbons (CH-Ar) |
| 128.1 | Aromatic carbon (CH-Ar) |
| 126.9 | Olefinic carbon (=CH-CH ₂ Br) |
| 126.6 | Aromatic carbon (CH-Ar) |
| 32.9 | Methylene carbon (-CH ₂ Br) |

Solvent: CDCl₃, Reference: CDCl₃ (77.0 ppm)

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining high-quality NMR spectra of **cinnamyl bromide** is as follows:

- Sample Preparation:
 - Weigh approximately 5-10 mg of **cinnamyl bromide** and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3).
 - Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.
 - Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
 - Cap the NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent (CDCl_3).
 - Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.
- Data Acquisition:
 - For ^1H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (typically 8-16 scans).
 - For ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ^{13}C and its lower gyromagnetic ratio, a larger number of scans (typically 128 or more) and a longer acquisition time are required.

- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
 - Phase the spectrum to ensure all peaks are in the positive absorptive mode.
 - Calibrate the chemical shift scale by setting the residual solvent peak of CDCl_3 to 7.26 ppm for ^1H NMR and 77.0 ppm for ^{13}C NMR.
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative ratios of the different types of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectroscopic Data

The IR spectrum of **cinnamyl bromide** shows characteristic absorption bands for the aromatic ring, the carbon-carbon double bond, and the carbon-bromine bond.

Table 3: IR Spectroscopic Data for **Cinnamyl Bromide**

| Wavenumber (cm^{-1}) | Intensity | Assignment |
|---------------------------------|---------------|--------------------------------|
| 3050-3000 | Medium | Aromatic C-H stretch |
| 1650-1600 | Medium | C=C stretch (alkene) |
| 1580, 1495, 1450 | Medium-Strong | Aromatic C=C stretch |
| 965 | Strong | =C-H bend (trans-alkene) |
| 750-690 | Strong | Aromatic C-H out-of-plane bend |
| 600-500 | Medium | C-Br stretch |

Experimental Protocol for IR Spectroscopy (Thin Film Method)

- Sample Preparation:
 - Dissolve a small amount (a few milligrams) of **cinnamyl bromide** in a volatile solvent such as dichloromethane or acetone.
 - Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.
 - Using a pipette, apply a drop or two of the **cinnamyl bromide** solution to the center of the salt plate.
 - Allow the solvent to evaporate completely, leaving a thin, even film of the compound on the plate.
- Data Acquisition:
 - Place the salt plate in the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty sample compartment to subtract any atmospheric and instrumental interferences.
 - Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing:
 - The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a compound.

Mass Spectrometric Data

The mass spectrum of **cinnamyl bromide** will show a molecular ion peak corresponding to its molecular weight, as well as several fragment ions. Due to the presence of bromine, characteristic isotopic patterns for bromine-containing fragments will be observed (approximately equal intensity for M and M+2).

Table 4: Mass Spectrometric Data for **Cinnamyl Bromide**

| m/z | Relative Intensity (%) | Assignment |
|---------|------------------------|--|
| 198/196 | Moderate | $[M]^+$ (Molecular ion) |
| 117 | High | $[C_9H_9]^+$ (Loss of Br) |
| 115 | Moderate | $[C_9H_7]^+$ (Loss of H ₂ from $[C_9H_9]^+$) |
| 91 | Moderate | $[C_7H_7]^+$ (Tropylium ion) |

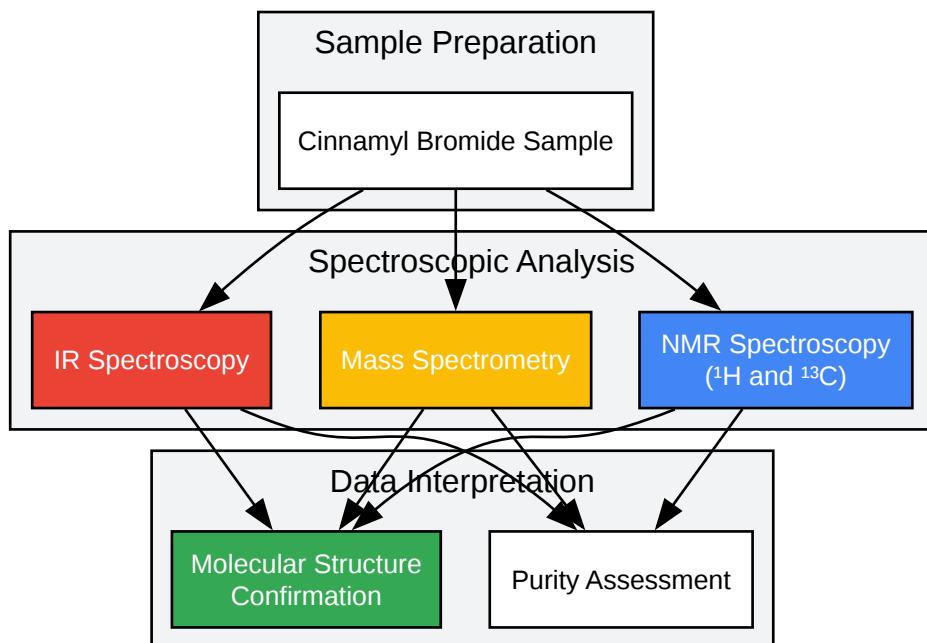
Experimental Protocol for Mass Spectrometry (Electron Ionization)

- Sample Introduction:
 - Introduce a small amount of the **cinnamyl bromide** sample into the mass spectrometer. For volatile compounds, this can be done via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
 - If using a direct insertion probe, a small amount of the solid sample is placed in a capillary tube at the end of the probe.
- Ionization:
 - The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source. This process, known as electron ionization (EI), causes the molecule to lose an electron, forming a molecular ion (M^+).

- Mass Analysis:
 - The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
 - The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
- Detection:
 - The separated ions are detected by an electron multiplier or other suitable detector.
 - The detector generates a signal that is proportional to the number of ions of a particular m/z ratio.
- Data Processing:
 - The instrument's software plots the relative abundance of the ions against their m/z ratio to generate the mass spectrum.
 - Identify the molecular ion peak and major fragment ions.

Spectroscopic Characterization Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **cinnamyl bromide**.

[Click to download full resolution via product page](#)

Caption: Workflow for the Spectroscopic Characterization of **Cinnamyl Bromide**.

- To cite this document: BenchChem. [Spectroscopic Data of Cinnamyl Bromide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b146386#cinnamyl-bromide-spectroscopic-data-nmr-ir-ms\]](https://www.benchchem.com/product/b146386#cinnamyl-bromide-spectroscopic-data-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com